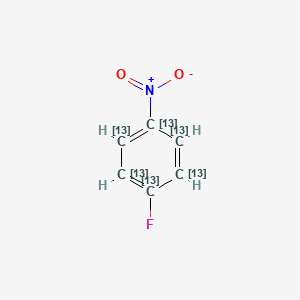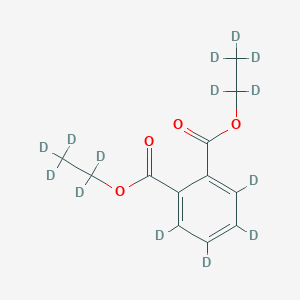
2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride
Übersicht
Beschreibung
“2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1795440-37-7 . It has a molecular weight of 223.61 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6 (5)8 (9,10)7 (12)13;/h2-4H,1H3, (H,12,13);1H . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms and the pyridinyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Copper Complexes with Auxin Herbicides : Research on copper complexes with various auxin herbicides, such as 2,4-dichlorophenoxy-acetic acid and others, has shown that these complexes can have significant bioactivity, including antimicrobial properties. While the direct application of 2,2-Difluoro-2-(3-methylpyridin-2-yl)acetic acid hydrochloride in such complexes is not mentioned, the study of related compounds suggests a potential area of interest in the development of bioactive complexes (Psomas et al., 1998).
Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds, such as the transformation of ethyl 2-cyano-2-(6,7-dichlorononafluoro-5,6,7,8-tetrahydronaphthalen-2-yl)acetate into perfluorinated analogs, demonstrates the interest in fluorinated molecules for their unique properties and potential applications in materials science and medicinal chemistry. The fluorine atoms in this compound could similarly influence its reactivity and utility in synthetic chemistry (Sinyakov et al., 2017).
Heterocyclic Compound Synthesis : The preparation of heterocyclic compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, showcases the diverse synthetic routes available for constructing complex molecular architectures. Given the pyridinyl moiety in this compound, similar synthetic strategies might be applicable or developed based on this compound's structure (Chui et al., 2004).
N-Oxide Formation : The efficient oxidation of pyridines to their N-oxides indicates a method for modifying nitrogen-containing heterocycles, potentially altering their chemical properties and reactivities. While the research does not directly address this compound, the presence of a pyridine ring in its structure suggests that similar oxidative transformations could be relevant (Zhong et al., 2004).
Fluorinated Amino Acid Synthesis : The Michael addition of 2,2-difluoroketene silyl acetal for the synthesis of difluoro analogs of amino acids like glutamic acid and lysine highlights the utility of difluorinated intermediates in synthesizing biologically relevant molecules. This suggests potential applications of this compound in the synthesis of novel amino acid derivatives or peptidomimetics (Kitagawa et al., 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c1-5-3-2-4-11-6(5)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDYUQQCZLUZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C(=O)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]aniline hydrochloride](/img/structure/B1433449.png)



![3-[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1433454.png)



![6-methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1433461.png)

![2-[(2-Ethyl-2H-pyrazol-3-ylmethyl)-amino]-ethanol](/img/structure/B1433465.png)
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1433466.png)